{[1-(4-Amino-2-oxopyrimidin-1-YL)-3-hydroxypropan-2-YL]oxy}methyl(3-(hexadecyloxy)propoxy)phosphinic acid
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Overview
Description
Brincidofovir, sold under the brand name Tembexa, is an antiviral drug used primarily for the treatment of smallpox. It is a lipid conjugate prodrug of cidofovir, designed to release cidofovir intracellularly, allowing for higher intracellular and lower plasma concentrations of cidofovir, effectively increasing its activity against double-stranded DNA viruses, as well as oral bioavailability .
Preparation Methods
Synthetic Routes and Reaction Conditions: Brincidofovir is synthesized through the conjugation of cidofovir with a lipid molecule. The lipid aspect of the molecule mimics endogenous lysophosphatidylcholine, facilitating its entry into cells. The synthetic route involves the esterification of cidofovir with a lipid moiety, typically under mild acidic conditions to avoid degradation of the sensitive nucleotide analog .
Industrial Production Methods: Industrial production of brincidofovir involves large-scale esterification processes, followed by purification steps such as crystallization and chromatography to ensure high purity and yield. The process is designed to be scalable and cost-effective, ensuring that the drug can be produced in sufficient quantities for medical use .
Chemical Reactions Analysis
Types of Reactions: Brincidofovir undergoes several chemical reactions, including hydrolysis, phosphorylation, and oxidation. The primary reaction is the hydrolysis of the phosphodiester bond, releasing cidofovir, which is then phosphorylated to its active diphosphate form .
Common Reagents and Conditions:
Hydrolysis: Typically occurs under physiological conditions within the cell.
Phosphorylation: Catalyzed by cellular kinases.
Oxidation: Mediated by cytochrome P450 enzymes, particularly CYP4F2.
Major Products Formed:
Cidofovir: The primary active metabolite.
Cidofovir Diphosphate: The pharmacologically active form that inhibits viral DNA polymerase.
Scientific Research Applications
Brincidofovir has been extensively studied for its antiviral properties. It is used in the treatment of various viral infections, including smallpox, cytomegalovirus, adenovirus, and herpes simplex virus. Its broad-spectrum antiviral activity makes it a valuable tool in both clinical and research settings .
In addition to its antiviral applications, brincidofovir has shown potential in treating other conditions. For example, it has been investigated for its antiproliferative properties in natural killer/T-cell lymphoma, demonstrating significant inhibition of cell viability in preclinical studies .
Mechanism of Action
Brincidofovir is a prodrug that is composed of cidofovir conjugated with a lipid molecule. Once inside the infected cell, the lipid molecule is cleaved, releasing cidofovir. Cidofovir is then phosphorylated to cidofovir diphosphate, which inhibits viral DNA polymerase-mediated DNA synthesis. The drug acts as an acyclic nucleotide and incorporates itself into the viral DNA chain, thereby halting viral DNA synthesis .
Comparison with Similar Compounds
Brincidofovir is unique in its design as a lipid conjugate prodrug of cidofovir. This design enhances its oral bioavailability and reduces the nephrotoxicity typically associated with cidofovir. Similar compounds include:
Cidofovir: The parent compound, used intravenously with significant nephrotoxicity.
Tecovirimat: Another antiviral used for smallpox, with a different mechanism of action targeting the viral envelope protein
Brincidofovir’s lipid conjugation allows for oral administration and improved pharmacokinetics, making it a more convenient and potentially safer option compared to its parent compound .
Properties
IUPAC Name |
[1-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxypropan-2-yl]oxymethyl-(3-hexadecoxypropoxy)phosphinic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H52N3O7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-35-20-16-21-37-38(33,34)24-36-25(23-31)22-30-18-17-26(28)29-27(30)32/h17-18,25,31H,2-16,19-24H2,1H3,(H,33,34)(H2,28,29,32) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXJFKKQWPMNTIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCCCOP(=O)(COC(CN1C=CC(=NC1=O)N)CO)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H52N3O7P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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